VEGF Receptor 2 Kinase Inhibitor I (VEGFR2 KI I) is a well-characterized inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), also known as kinase insert domain receptor (KDR). VEGFR2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the process of new blood vessel formation. By specifically inhibiting VEGFR2, VEGFR2 KI I disrupts signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This makes VEGFR2 KI I a valuable tool for researchers studying angiogenesis in various contexts, including:
Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I is a selective inhibitor of the vascular endothelial growth factor receptor 2, a key player in angiogenesis and vascular development. This compound is classified as an indolin-2-one derivative and exhibits high specificity for the receptor, making it a valuable tool in cancer therapy by targeting tumor angiogenesis. Its chemical formula is and it has a molecular weight of approximately 314.35 g/mol .
The primary mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I involves its binding to the ATP-binding site of the receptor, which inhibits its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins that are crucial for endothelial cell proliferation and migration. The compound's interaction with the receptor can be summarized as follows:
Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has demonstrated significant biological activity in various preclinical studies. It effectively inhibits:
The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I typically involves multi-step organic reactions. A common synthetic route includes:
These synthetic methods allow for modifications that can optimize the compound's efficacy and selectivity.
Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I has several applications, particularly in oncology:
Interaction studies have shown that Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I selectively interacts with Vascular Endothelial Growth Factor Receptor 2 without significantly affecting other kinases. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies indicate that at nanomolar concentrations, it effectively blocks downstream signaling pathways associated with angiogenesis, including mitogen-activated protein kinase signaling .
Several compounds share structural or functional similarities with Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I. Here are some notable examples:
Compound Name | Type | Selectivity | Unique Features |
---|---|---|---|
Cediranib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Used for advanced colorectal cancer |
Axitinib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Approved for renal cell carcinoma |
Tivozanib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Focused on renal cell carcinoma; shows prolonged effects |
Fruquintinib | Tyrosine Kinase Inhibitor | VEGFR1/VEGFR2 | Effective in metastatic colorectal cancer |
JNJ-17029259 | Novel Structural Class | VEGFR1/VEGFR2 | Oral availability; enhances standard chemotherapy effects |